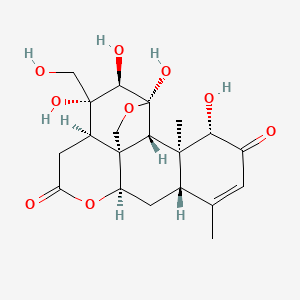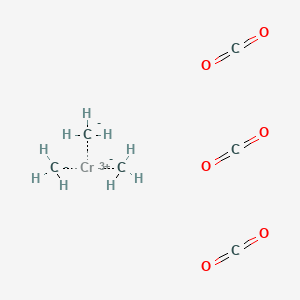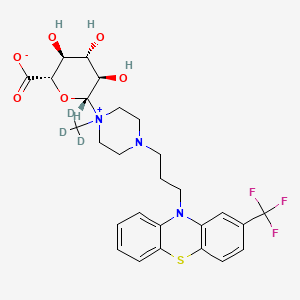
Trifluoperazine N-glucuronide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoperazine N-glucuronide-d3 is a deuterium-labeled derivative of Trifluoperazine N-glucuronide. It is a stable isotope compound used primarily in scientific research. The compound is a metabolite of trifluoperazine, which is a phenothiazine derivative used as an antipsychotic and antiemetic agent. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoperazine N-glucuronide-d3 involves the glucuronidation of trifluoperazine in the presence of deuterium. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT1A4), which facilitates the transfer of the glucuronic acid moiety to the nitrogen atom of trifluoperazine. The reaction conditions typically include the use of UDP-glucuronic acid as a substrate and a buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT1A4 enzymes and optimized reaction conditions to ensure high yield and purity. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoperazine N-glucuronide-d3 primarily undergoes glucuronidation reactions. It can also participate in other types of reactions such as oxidation and reduction, depending on the experimental conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Trifluoperazine N-glucuronide-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of trifluoperazine.
Biology: Helps in studying the enzyme kinetics of UDP-glucuronosyltransferase and its role in drug metabolism.
Medicine: Used in drug development and testing to evaluate the metabolic stability and potential drug-drug interactions of trifluoperazine and its derivatives.
Industry: Employed in the quality control and validation of analytical methods for detecting and quantifying trifluoperazine metabolites.
Mécanisme D'action
Trifluoperazine N-glucuronide-d3 exerts its effects through the glucuronidation pathway. The compound is formed when trifluoperazine undergoes glucuronidation catalyzed by UDP-glucuronosyltransferase. This process involves the transfer of the glucuronic acid moiety to the nitrogen atom of trifluoperazine, resulting in the formation of this compound. The deuterium labeling allows for precise tracking and quantification in metabolic studies.
Comparaison Avec Des Composés Similaires
Trifluoperazine N-glucuronide: The non-deuterated form of Trifluoperazine N-glucuronide-d3.
Imipramine N-glucuronide: Another glucuronidated metabolite of a tricyclic antidepressant.
Propofol N-glucuronide: A glucuronidated metabolite of the anesthetic agent propofol.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolic research.
Propriétés
Formule moléculaire |
C27H32F3N3O6S |
|---|---|
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(trideuteriomethyl)-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1/i1D3 |
Clé InChI |
AFYPHWNGUDUHIW-WSDLWNSTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
SMILES canonique |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


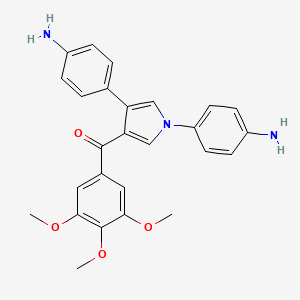
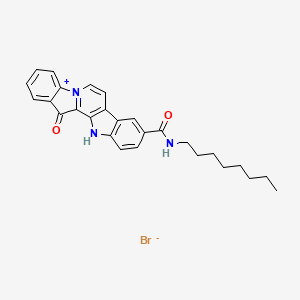
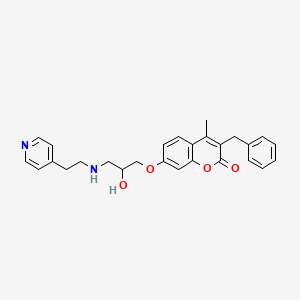
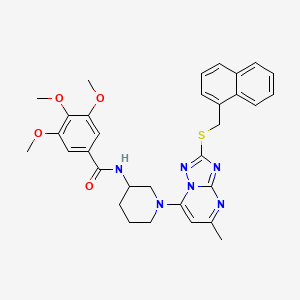



![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

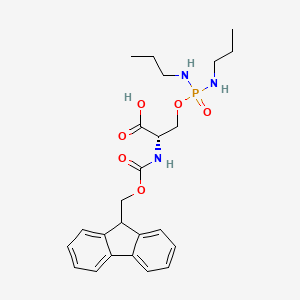
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

